molecular formula C12H15BrO B13551174 (2-Bromo-1-cyclobutoxyethyl)benzene

(2-Bromo-1-cyclobutoxyethyl)benzene

Cat. No.: B13551174
M. Wt: 255.15 g/mol
InChI Key: HWYWKKUPTYZVCW-UHFFFAOYSA-N
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Description

(2-Bromo-1-cyclobutoxyethyl)benzene is a chemical compound with the molecular formula C12H15BrO, proposed for research and development purposes. This molecule features a benzene ring linked to an oxyethyl chain that terminates in a bromine atom, with the chain also incorporating a cyclobutyl group. The presence of the benzyl bromide moiety is a key functional feature, as alkyl bromides are versatile intermediates in organic synthesis . They are commonly employed in substitution reactions, including nucleophilic substitutions, and can participate in the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions. The cyclobutyl group introduces significant steric constraint and ring strain, which can be exploited to influence the conformation and physical properties of target molecules in medicinal chemistry and materials science research. Researchers may find this compound valuable for constructing more complex architectures, studying reaction mechanisms, or as a precursor for pharmaceuticals and agrochemicals. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

(2-bromo-1-cyclobutyloxyethyl)benzene

InChI

InChI=1S/C12H15BrO/c13-9-12(14-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

HWYWKKUPTYZVCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(CBr)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within the Field of Halogenated Ethers and Benzylic Systems

(2-Bromo-1-cyclobutoxyethyl)benzene is classified as a halogenated ether and a benzylic system. Halogenated ethers are a class of organic compounds where one or more hydrogen atoms on the alkyl or aryl groups of an ether are replaced by halogen atoms. wikipedia.org These compounds are known for their diverse applications, including their use as flame retardants and in pharmaceuticals. wikipedia.org The presence of a halogen atom can significantly influence the reactivity of the ether, often serving as a good leaving group in nucleophilic substitution reactions or participating in radical reactions. acs.orgorganicmystery.com

The benzylic position, the carbon atom directly attached to a benzene (B151609) ring, is a site of enhanced reactivity. ucalgary.cachemistrysteps.comlibretexts.org This heightened reactivity is attributed to the resonance stabilization of intermediates, such as carbocations, carbanions, and radicals, that may form at this position. chemistrysteps.compearson.commasterorganicchemistry.com The p-orbitals of the benzylic intermediate can overlap with the π-system of the aromatic ring, delocalizing the charge or the unpaired electron and thereby increasing the stability of the intermediate. chemistrysteps.commasterorganicchemistry.com Consequently, benzylic halides and ethers are known to be particularly susceptible to nucleophilic substitution and elimination reactions. ucalgary.cachemistrysteps.com

In the case of this compound, the molecule possesses both a bromine atom, a common halogen in synthetic organic chemistry, and an ether linkage at the benzylic position. This combination suggests a rich and varied chemical reactivity profile, making it a pertinent subject for study within the broader context of halogenated ethers and benzylic systems.

Rationale for Academic Investigation of Its Unique Structural Features

The academic intrigue surrounding (2-Bromo-1-cyclobutoxyethyl)benzene stems from the interplay of its distinct structural components: the bromoethyl group, the benzylic ether, and the cyclobutoxy moiety. The presence of a bromine atom on the ethyl group, beta to the benzylic carbon, introduces the potential for various reactions, including elimination to form a styrenyl ether or intramolecular cyclization reactions.

Furthermore, the cyclobutane (B1203170) ring, a four-membered carbocycle, is characterized by significant ring strain. researchgate.net This strain can influence the reactivity of the attached ether, potentially leading to novel reaction pathways not observed in acyclic analogues. The chemistry of cyclobutane-containing compounds is an active area of research, with applications in the synthesis of complex natural products and other bioactive molecules. researchgate.net The incorporation of this strained ring into a benzylic ether framework presents an opportunity to explore the impact of ring strain on the stability and reactivity of benzylic intermediates.

The combination of these features in a single molecule offers a platform to investigate fundamental concepts in physical organic chemistry, such as the electronic and steric effects of the cyclobutoxy group on the reactivity of the benzylic center. Moreover, the potential for this compound to serve as a building block in the synthesis of more complex molecules further justifies a thorough academic investigation.

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.

The ¹H NMR spectrum of (2-Bromo-1-cyclobutoxyethyl)benzene is predicted to exhibit several distinct spin systems. The aromatic protons of the monosubstituted benzene (B151609) ring would likely appear as a complex multiplet in the range of 7.2-7.4 ppm. The benzylic proton (CH-O) would be a doublet of doublets, coupled to the two diastereotopic protons of the adjacent CH₂Br group. Its chemical shift would be influenced by the electronegative oxygen and the phenyl ring. The CH₂Br protons are expected to appear as two separate multiplets due to their diastereotopicity. The protons of the cyclobutoxy group would present a complex pattern of multiplets, reflecting the puckered nature of the cyclobutane (B1203170) ring.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom. The chemical shifts would be predictable based on the electronic environment of each carbon. For instance, the carbon atom of the C-Br bond would be found at a relatively high field, while the carbon of the C-O ether linkage would be shifted downfield.

To definitively establish the connectivity, a suite of two-dimensional NMR experiments would be indispensable. A COSY (Correlation Spectroscopy) experiment would reveal the scalar coupling relationships between adjacent protons, confirming the ethyl chain connectivity and the proton network within the cyclobutane ring. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would link the proton signals to their directly attached carbons and to carbons two or three bonds away, respectively. This would unambiguously piece together the molecular skeleton.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Phenyl-H~7.2-7.4 (m)~127-129 (CH), ~140 (Cq)CH-O, CH₂Br
CH-O~4.8-5.0 (dd)~80-85Phenyl-Cq, CH₂Br, Cyclobutyl-CH
CH₂Br~3.5-3.8 (m)~35-40CH-O, Phenyl-Cq
Cyclobutyl-CH-O~4.0-4.3 (m)~75-80CH-O, Cyclobutyl-CH₂
Cyclobutyl-CH₂~1.6-2.2 (m)~25-30, ~15-20Cyclobutyl-CH-O

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Given the chiral center at the benzylic position, determining the relative and absolute stereochemistry is crucial. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide through-space correlations between protons that are in close proximity. For instance, a NOE between the benzylic proton and specific protons on the cyclobutane ring would help to define the preferred conformation and relative stereochemistry.

To distinguish between the two enantiomers of a racemic mixture, chiral shift reagents, such as lanthanide complexes, could be employed. nih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. nih.gov This allows for the determination of enantiomeric excess. The use of chiral derivatizing agents, which form covalent bonds with the molecule to create diastereomers, is another viable strategy for resolving enantiomers by NMR. libretexts.org

The molecule this compound possesses several conformational degrees of freedom, including rotation around the C-C and C-O single bonds and the puckering of the cyclobutane ring. Variable temperature (VT) NMR studies can provide valuable information about these dynamic processes. rsc.orgnih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From these studies, the energy barriers for bond rotation and ring inversion can be calculated, providing a detailed picture of the molecule's conformational landscape. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted fragmentation pathways would include:

Loss of a bromine radical: [M - Br]⁺, leading to a stable benzylic carbocation.

Cleavage of the ether bond: This could occur in two ways, leading to either a cyclobutoxy radical and a [M - O-cyclobutyl]⁺ fragment, or a cyclobutyl cation and a [M - cyclobutyl]⁺ fragment.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the CH₂Br group, resulting in a tropylium (B1234903) ion (m/z 91) after rearrangement.

Loss of the entire side chain: Leading to a phenyl cation (m/z 77).

The fragmentation pattern of (2-bromoethyl)benzene (B7723623) shows a base peak corresponding to the loss of bromine, and this would likely be a major fragmentation pathway for the title compound as well. nist.govchemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis in Specific Environments

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The key vibrational modes expected for this compound are summarized in the table below.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600, 1480
C-O-C (Ether)Asymmetric Stretching1150-1085
C-BrStretching600-500
Monosubstituted BenzeneOut-of-plane Bending770-730 and 710-690

The IR spectrum of the related compound (2-bromoethyl)benzene shows characteristic peaks for the aromatic and aliphatic C-H stretching, as well as the C-Br stretching. chemicalbook.com Similar features would be expected for this compound, with the addition of a strong C-O-C stretching band characteristic of the ether linkage.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

The electronic absorption spectrum, obtained by UV-Vis spectroscopy, is primarily governed by the phenyl group. The π → π* transitions of the benzene ring are expected to produce a strong absorption band around 200-220 nm and a weaker, structured band around 260-270 nm. The presence of the alkyl and bromo substituents would likely cause a small red shift (bathochromic shift) of these absorption bands. Significant fluorescence is not anticipated for this molecule, as the heavy bromine atom would likely promote intersystem crossing and quench fluorescence.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if crystals available)

X-ray crystallography is a powerful analytical technique that could provide definitive information about the three-dimensional structure of this compound, should suitable single crystals be obtained. This method would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Crucially, for a chiral molecule such as this, which possesses a stereocenter at the carbon atom bonded to the bromine, the cyclobutoxy group, the phenyl group, and a hydrogen atom, X-ray crystallography on a single crystal of one enantiomer would enable the determination of its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer). This is typically achieved using anomalous dispersion effects from the heavy bromine atom.

Furthermore, the analysis would reveal the preferred conformation of the molecule in the solid state. This includes the orientation of the phenyl and cyclobutyl groups relative to each other and the conformation of the cyclobutyl ring itself. Understanding the solid-state conformation is vital as it is influenced by intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions, which dictate the crystal packing.

Without experimental data, any discussion of the specific crystal structure of this compound remains speculative. The generation of detailed research findings and data tables is contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of 2 Bromo 1 Cyclobutoxyethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of molecules like (2-Bromo-1-cyclobutoxyethyl)benzene. These calculations provide insights into the fundamental aspects of the molecule's behavior at the atomic level.

A critical aspect of understanding reaction kinetics is the characterization of the transition state and the determination of the activation energy. DFT methods are adept at locating the geometry of the transition state—the highest point on the minimum energy path between reactants and products. For a process like the debromination of this compound, the transition state would involve the partial breaking of the C-Br bond. The energy difference between the reactants and this transition state defines the activation energy, a key parameter in predicting reaction rates. Studies on similar substituted benzenes have successfully used DFT to calculate these parameters. amanote.comresearchgate.net

Conformational Analysis and Energy Minima Identification

The presence of a flexible cyclobutoxyethyl side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, which correspond to energy minima on the potential energy surface.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Modeling

Molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a more realistic environment, such as in a solvent. These simulations model the explicit interactions between the solute and solvent molecules over time, offering insights into how the solvent influences conformational preferences and reaction pathways.

For example, MD simulations could reveal how polar solvents might stabilize charged intermediates in a potential reaction, thereby affecting the reaction rate. Furthermore, these simulations can model the dynamic process of a reaction, providing a more complete picture than static DFT calculations of the reaction coordinate. Research on benzene (B151609) and its derivatives has demonstrated the utility of MD simulations in understanding intermolecular interactions and dynamic processes in the liquid phase. nih.govkoreascience.kr

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors, derived from electronic structure calculations, provide quantitative measures of a molecule's reactivity. These descriptors for this compound can be calculated to predict its chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of chemical stability. Other descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be calculated to provide a more detailed understanding of its reactivity profile. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. Studies on halogenated benzenes have utilized these descriptors to correlate structure with reactivity. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

DFT calculations can be used to compute theoretical vibrational spectra (Infrared and Raman). The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. amanote.comresearchgate.netglobalresearchonline.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted to assist in the interpretation of experimental NMR data. UV-Vis absorption spectra can be calculated using Time-Dependent DFT (TD-DFT) to predict electronic transitions and the wavelengths at which the molecule absorbs light.

Applications of 2 Bromo 1 Cyclobutoxyethyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of (2-Bromo-1-cyclobutoxyethyl)benzene makes it a hypothetical precursor for a variety of complex organic structures. The differential reactivity of the aryl and alkyl halides would be key to its synthetic applications.

Natural Products and Analogues

While no specific examples of natural product synthesis directly employing this compound are documented, its structural motifs are present in various natural products. The phenyl ethyl ether moiety is a common feature, and the bromo-substituents could be used to construct key carbon-carbon or carbon-heteroatom bonds. For instance, the aryl bromide could undergo Suzuki, Stille, or Heck coupling reactions to introduce complex carbon frameworks. The alkyl bromide could be used in nucleophilic substitution reactions to append side chains or build heterocyclic rings.

Pharmaceutical Intermediates and Scaffolds

Aryl bromides and alkyl halides are fundamental building blocks in medicinal chemistry. The this compound structure could serve as a scaffold for the synthesis of novel pharmaceutical intermediates. The benzene (B151609) ring can be further functionalized, and the bromo substituents can be replaced with various pharmacophoric groups. For example, the aryl bromide could be converted to an amine, a nitrile, or a variety of heterocyclic systems, which are prevalent in drug molecules. The alkyl bromide allows for the introduction of linkers or other functional groups that can modulate the pharmacokinetic properties of a potential drug candidate. Compounds like (2-Bromoethyl)benzene (B7723623) are known to be crucial intermediates in pharmaceutical manufacturing, suggesting that the more complex this compound could offer unique advantages in creating diverse chemical libraries for drug discovery.

Materials Science Applications

In the realm of materials science, aromatic compounds with reactive functional groups are valuable as monomers for polymers or as components of supramolecular assemblies. The aryl bromide of this compound could participate in polymerization reactions, such as Sonogashira or Suzuki polycondensation, to form novel conjugated polymers with potentially interesting electronic or optical properties. The cyclobutoxy group could influence the solubility and processing characteristics of such materials.

Role in Cascade and Multicomponent Reactions

The multiple reactive centers in this compound make it an intriguing candidate for cascade or multicomponent reactions. A carefully orchestrated sequence of reactions could allow for the rapid construction of molecular complexity from this single precursor. For example, a reaction sequence could be initiated at the more reactive alkyl bromide, followed by a transition-metal-catalyzed cross-coupling at the aryl bromide position. The ether linkage could also potentially be cleaved or rearranged under specific conditions, adding another layer of synthetic versatility.

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The distinct reactivity of the two C-Br bonds in this compound could be exploited to develop new selective synthetic methodologies. Research could focus on achieving selective transformations at either the aryl or alkyl bromide position by carefully choosing catalysts, reagents, and reaction conditions. For example, palladium catalysts with specific ligands might favor reaction at the sp2-hybridized carbon of the aryl bromide, while conditions favoring SN2 reactions would target the sp3-hybridized carbon of the ethyl chain. The development of such selective methods would significantly enhance the value of this compound as a synthetic building block.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Cyclobutoxyethyl Benzene

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. acs.org The development of new bio-orthogonal reactions is crucial for advancing our ability to probe and manipulate biological systems. acs.orgnih.govnih.gov The electrophilic nature of the carbon-bromine bond in (2-Bromo-1-cyclobutoxyethyl)benzene makes it an intriguing candidate for bio-orthogonal transformations, particularly for the alkylation of soft nucleophiles. libretexts.orgmsu.edu

Future research could focus on the reaction of this compound with various biologically relevant nucleophiles to label and track biomolecules. The steric hindrance provided by the cyclobutoxy group and the phenyl ring could be systematically studied to fine-tune the reaction's selectivity and kinetics, which are critical parameters for successful bio-orthogonal labeling. acs.org

Proposed Reaction Type Potential Nucleophilic Partner Potential Application Key Research Question
Nucleophilic SubstitutionThiol-containing biomolecules (e.g., cysteine residues in proteins)Selective protein labeling and tracking.Can the steric bulk of the cyclobutoxy group enable selective labeling of specific cysteine residues?
Nucleophilic SubstitutionAzide-containing probes (for subsequent "click" chemistry)Two-step labeling strategies for complex biological systems. nih.govWhat are the optimal conditions for the reaction with azides to achieve high yields and biocompatibility?
Nucleophilic SubstitutionPhosphine-based reagentsStaudinger ligation-type reactions for bioconjugation. acs.orgnih.govHow does the cyclobutoxy group influence the rate and efficiency of the Staudinger ligation?

This table outlines potential bio-orthogonal reactions involving this compound, highlighting the nucleophilic partners, potential applications, and key research questions to be addressed.

Investigation of Photoinduced Reactivity

The presence of a bromoalkylbenzene moiety in this compound suggests a rich and unexplored photochemistry. Photoinduced reactions offer a powerful tool for the precise control of chemical transformations in space and time. Upon irradiation with UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a reactive radical intermediate. This opens up possibilities for a range of photoinduced reactions. rsc.org

Future studies could explore the generation and subsequent reactions of the benzylic radical derived from this compound. The influence of the cyclobutoxy group on the stability and reactivity of this radical intermediate would be a key area of investigation. Furthermore, photoinduced electron transfer (PET) processes involving the aromatic ring could lead to novel transformations. nih.gov

Proposed Photoinduced Reaction Potential Outcome/Product Potential Application Key Research Question
Homolytic C-Br bond cleavageFormation of a benzylic radicalRadical-mediated C-C bond formation, polymerization initiation.What is the quantum yield of the C-Br bond cleavage, and how does it depend on the solvent and wavelength?
Intramolecular cyclizationFormation of novel cyclic structuresSynthesis of complex polycyclic molecules.Can the benzylic radical undergo intramolecular cyclization onto the cyclobutoxy ring or the phenyl ring?
Photoinduced electron transferGeneration of radical ionsDevelopment of novel photoredox catalytic cycles. nih.govWhat are the redox potentials of the excited states of this compound?

This table summarizes potential photoinduced reactions of this compound, their potential products and applications, and the central research questions that need to be answered.

Asymmetric Catalysis with Derivatives

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. rsc.orgmdpi.com The chiral center at the C1 position of the ethyl chain in this compound makes it an attractive scaffold for the development of novel chiral ligands.

By replacing the bromine atom with a coordinating group (e.g., a phosphine (B1218219), amine, or carboxylate), a new class of chiral ligands could be synthesized. The unique steric and electronic properties imparted by the cyclobutoxy group could lead to high levels of stereocontrol in a variety of metal-catalyzed reactions. acs.orgacs.org

Ligand Type Coordinating Group Potential Metal Catalyst Target Asymmetric Reaction
Chiral Phosphine-PR₂Palladium, Rhodium, IridiumAsymmetric hydrogenation, cross-coupling reactions.
Chiral Amine-NR₂Ruthenium, CopperAsymmetric transfer hydrogenation, Lewis acid catalysis.
Chiral EtherThe cyclobutoxy oxygen itselfGold, SilverAsymmetric cyclization and addition reactions. mdpi.com

This table presents proposed chiral ligands derived from this compound, the potential metal catalysts they could coordinate to, and the target asymmetric reactions for which they could be employed.

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and process control, particularly for hazardous reactions. amt.ukvapourtec.com The synthesis and subsequent transformations of halogenated compounds like this compound can be exothermic and may involve toxic reagents, making them ideal candidates for flow chemistry applications. rsc.orgvapourtec.com

Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This would not only enhance the safety and efficiency of its production but also enable high-throughput screening of reaction conditions for its further functionalization.

Process Key Advantages in Flow Potential Reactions to be Performed in Flow Research Goal
Synthesis of the core structureImproved heat and mass transfer, enhanced safety. amt.ukBromination and etherification steps.Develop a safe, scalable, and automated synthesis protocol.
Nucleophilic substitution reactionsPrecise control over reaction time and temperature, in-line quenching of hazardous reagents. rsc.orgReactions with amines, thiols, azides, etc.Optimize reaction conditions for high-yield synthesis of derivatives.
Elimination reactionsMinimized side reactions, rapid optimization.Base-mediated dehydrobromination to form the corresponding styrene (B11656) derivative.Selectively produce either substitution or elimination products by tuning flow parameters.

This table details the potential integration of the synthesis and reactions of this compound into flow chemistry systems, outlining the advantages and research goals.

Development of Novel Analytical Probes Utilizing the Core Structure

The development of novel molecular probes for sensing and imaging is a vibrant area of research. The unique structural features of this compound make it a promising scaffold for the design of new analytical probes. The cyclobutyl group, for instance, has been shown to enhance the performance of chemiluminescent probes and can serve as a unique isostere for the tert-butyl group in bioactive molecules. nih.govacs.orgnih.govacs.org

Future work could involve the functionalization of the this compound core with various reporter groups, such as fluorophores or MRI contrast agents. The bromine atom provides a convenient handle for introducing these functionalities via nucleophilic substitution or cross-coupling reactions. The lipophilicity and steric bulk of the cyclobutoxy group could be exploited to modulate the probe's solubility, membrane permeability, and binding affinity to specific targets.

Probe Type Reporter Group Potential Target Key Feature to Investigate
Fluorescent ProbeCoumarin, Fluorescein, etc.Specific enzymes or receptors.The effect of the cyclobutoxy group on the photophysical properties of the fluorophore.
Chemiluminescent ProbeDioxetane precursorReactive oxygen species. nih.govCan the cyclobutoxy group enhance the chemiluminescence quantum yield?
PET Radiotracer¹⁸F or ¹¹CNeuroreceptors or tumors.The influence of the core structure on the in vivo distribution and pharmacokinetics.

This table outlines the potential development of novel analytical probes based on the this compound scaffold, indicating the type of probe, reporter group, potential target, and key features for investigation.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₂Br (δ 3.4–3.8 ppm) and cyclobutoxy protons (δ 4.1–4.5 ppm) .
  • X-ray crystallography : SHELXL refinement () resolves bond angles and confirms the cyclobutyl ring’s puckering .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can contradictory crystallographic data for brominated aromatics be reconciled during structural determination?

Advanced Research Focus
Discrepancies often arise from disorder in the bromine position or solvent inclusion. Strategies include:

  • Multi-program validation : Cross-check SHELXL () with Olex2 for disorder modeling .
  • Twinned data refinement : Use TWINABS for datasets with pseudo-merohedral twinning .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen bonding networks .

What computational models predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina screens against kinase targets (e.g., EGFR), revealing potential binding affinities (ΔG < −7 kcal/mol) .
  • QSAR studies : Correlate logP values (calculated via ChemAxon) with antimicrobial activity (IC₅₀) using partial least squares regression .
    Data Table :
DerivativelogPIC₅₀ (µM)Binding Affinity (kcal/mol)
R = -NO₂2.112.3−8.2
R = -OCH₃1.818.7−7.5

What side reactions dominate in the synthesis of this compound, and how are they suppressed?

Q. Basic Research Focus

  • Elimination : Formation of styrene derivatives via β-hydride elimination. Mitigated by using non-polar solvents (toluene) and low temperatures .
  • Di-substitution : Excess benzene substrate (5:1 molar ratio) reduces competing Friedel-Crafts pathways .
  • Oxidation : Add antioxidants (BHT) to prevent bromine displacement by hydroxyl groups .

How does steric hindrance from the cyclobutoxy group affect photostability in material science applications?

Q. Advanced Research Focus

  • UV-Vis studies : The cyclobutoxy group reduces π-π stacking in thin films, delaying photodegradation (t₁/₂ > 200 hrs under UV) .
  • TD-DFT simulations : Predict redshifted absorption maxima (λmax ≈ 270 nm) due to conjugation disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.